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Compound of Interest

Compound Name:
Methyl 5-chloro-1H-pyrrole-2-

carboxylate

CAS No.: 1757-31-9

Cat. No.: B2927456 Get Quote

Executive Summary
This technical guide provides a comparative analysis of halogenated pyrrole derivatives,

focusing on their application as antimicrobial and antineoplastic agents. The pyrrole scaffold,

naturally electron-rich, undergoes significant physicochemical transformation upon

halogenation. The introduction of chlorine, bromine, or iodine atoms alters lipophilicity (LogP),

acidity (pKa), and steric profile, driving the transition from inert scaffolds to potent

protonophores or targeted kinase inhibitors.

This guide distinguishes between Class A (Natural Polyhalogenated Pyrroles), which primarily

act as membrane uncouplers (protonophores), and Class B (Synthetic Mono/Di-halogenated

Scaffolds), which are often designed for specific enzymatic inhibition.

The Halogen Effect: Theoretical Framework
To understand the biological variance, one must first grasp the electronic modulation caused by

halogenation.

Electronic Withdrawal: Pyrrole is electron-rich.[1] Halogens (F, Cl, Br, I) are electron-

withdrawing by induction (-I effect), which significantly lowers the pKa of the pyrrole N-H.

Unsubstituted Pyrrole pKa: ~17.5 (Non-acidic in physiological pH).
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Pentachloropyrrole pKa: ~7.0 (Physiologically active acid).

Lipophilicity: Halogenation increases hydrophobicity, facilitating membrane permeation.

Trend: F < Cl < Br < I.

Sigma-Hole Bonding: Heavier halogens (Br, I) exhibit a positive electrostatic potential cap

("sigma-hole"), allowing specific non-covalent interactions with carbonyl or sulfur groups in

target proteins.

Comparative Antimicrobial Activity
The most potent antibacterial pyrroles are the Pseudilins and Marinopyrroles. These are

typically highly halogenated and act against Gram-positive bacteria (e.g., MRSA) by dissipating

the membrane proton motive force.

Data Comparison: Pentabromopseudilin (PBP) vs.
Pentachloropseudilin (PCP)
The following data compares the two most prominent natural derivatives against

Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Compound Halogen
MW ( g/mol
)

MIC (S.
aureus)

MIC (E. coli) Mechanism

PCP

(Pentachloro

pseudilin)

Cl 331.4 0.004 µg/mL >100 µg/mL

Protonophore

(High

Potency)

PBP

(Pentabromo

pseudilin)

Br 553.7 0.016 µg/mL >100 µg/mL

Protonophore

/ Myosin

Inhibitor

Marinopyrrole

A
Cl ~460 0.25 µg/mL Inactive Protonophore

Pyrrolomycin

F
Cl/Br Mixed 0.05 µg/mL Weak

Membrane

disruption
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Analysis:

Potency: The chlorinated derivative (PCP) often shows slightly higher molar potency due to

the smaller steric radius of chlorine allowing tighter packing, despite bromine's higher

lipophilicity.

Selectivity: Both classes are highly selective for Gram-positive bacteria. The outer

membrane of Gram-negative bacteria effectively excludes these hydrophobic anions.

Toxicity: PBP is known to inhibit mammalian myosin and lipoxygenase, indicating a risk of

off-target toxicity compared to more selective synthetic analogs.

Comparative Anticancer Activity
While natural poly-halopyrroles are generally cytotoxic due to mitochondrial uncoupling,

synthetic derivatives are engineered for targeted kinase inhibition.

Synthetic Scaffold Performance (IC50 Values)
Target: MCF-7 Breast Cancer Cell Line[2][3][4][5]

Scaffold Type
Substitution
Pattern

IC50 (µM)
Target / Mode of
Action

Chalcone-Pyrrole

Hybrid
2,4-dichloro (Ring B) 1.52 µM

p38α MAPK Inhibition

/ ROS Induction

Spiro-oxindole Pyrrole 4-chloro 5.00 µM MDM2-p53 interaction

Pyrrolopyrimidine 4-iodo-benzyl 8.00 µM

Thymidylate

Monophosphate

Kinase

Standard (Cisplatin) N/A ~9.00 µM DNA Crosslinking

Key Insight: In synthetic medicinal chemistry, Iodine is often preferred in the 4-position of

benzyl attachments (as seen in pyrrolopyrimidines) to exploit the "sigma-hole" effect for tighter

binding pockets, whereas Chlorine is preferred on the pyrrole ring itself to maintain metabolic

stability without excessive molecular weight.
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Mechanism of Action: The Protonophore Cycle
The primary mechanism for highly halogenated pyrroles (Class A) is mitochondrial uncoupling.

This is a self-validating cycle where the molecule acts as a shuttle for protons, bypassing ATP

synthase.

Extracellular Space
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Protonated Pyrrole
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Protonation (pKa ~7)

Bacterial Membrane
(Hydrophobic Barrier)

Recycle
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Return (Electrogenic)

Click to download full resolution via product page

Figure 1: The protonophore cycle of halogenated pyrroles. The electron-withdrawing halogens

lower the pKa, allowing the molecule to pick up a proton outside the cell (pH 7.4) and release it

inside (pH 7.4), collapsing the electrochemical gradient essential for ATP synthesis.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for

evaluating halogenated pyrroles.

Protocol A: Minimum Inhibitory Concentration (MIC)
Rationale: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is required to prevent false positives

caused by cation chelation, a common artifact with pyrrole anions.

Preparation: Dissolve halogenated pyrrole in DMSO (Stock 10 mg/mL). Ensure final DMSO

concentration in assay is <1%.

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
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CFU/mL.

Dilution: Perform 2-fold serial dilutions in CAMHB in a 96-well plate (Range: 64 µg/mL to

0.001 µg/mL).

Incubation: 37°C for 18–24 hours.

Readout: Visual turbidity check. The MIC is the lowest concentration with no visible growth.

Validation: Run Vancomycin as a positive control (Expected MIC: 0.5–2.0 µg/mL).

Protocol B: MTT Cytotoxicity Assay
Rationale: Halogenated pyrroles can interfere with mitochondrial dehydrogenases. Therefore, a

cell-free blank is critical to subtract chemical reduction of MTT by the pyrrole itself.

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates; incubate 24h.

Treatment: Add compound (0.1–100 µM) for 48h.

Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5

mg/mL. Incubate 4h.

Solubilization: Dissolve formazan crystals in DMSO.

Quantification: Measure Absorbance at 570 nm.

Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Visualization
The following diagram summarizes the optimization logic for synthetic pyrrole development.
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Figure 2: SAR decision tree. Direct ring halogenation drives protonophore activity (risk of

toxicity), while N-substitution combined with specific halogen motifs drives targeted enzymatic

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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